1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione
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Overview
Description
1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C6H6INO4. It is known for its role as a crosslinking reagent in various biochemical applications. The compound is characterized by the presence of an iodoacetyl group and a pyrrole-2,5-dione moiety, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione typically involves the reaction of iodoacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodoacetyl group can be displaced by nucleophiles such as amines and thiols, forming covalent bonds with biomolecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: DMF, dichloromethane (DCM)
Conditions: Mild temperatures (20-40°C), neutral to slightly basic pH (7-8)
Major Products Formed
Nucleophilic Substitution: Formation of amide or thioether derivatives
Hydrolysis: Formation of iodoacetic acid and N-hydroxysuccinimide
Scientific Research Applications
1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione is widely used in scientific research due to its ability to form stable covalent bonds with biomolecules. Some of its applications include:
Protein Crosslinking: Used to link proteins through their amino or thiol groups, facilitating the study of protein-protein interactions and protein structure.
Antibody-Drug Conjugates (ADCs): Serves as a linker in the synthesis of ADCs, which are used in targeted cancer therapies.
Enzyme Immobilization: Employed in the immobilization of enzymes on solid supports, enhancing their stability and reusability in industrial processes.
Bioconjugation: Utilized in the conjugation of biomolecules such as peptides and nucleic acids for various biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione involves the formation of covalent bonds with nucleophilic groups in biomolecules. The iodoacetyl group reacts with primary amines or thiols, resulting in the formation of stable amide or thioether linkages. This covalent modification can alter the function or stability of the target biomolecule, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl Iodoacetate: Similar in structure and reactivity, used for similar applications in bioconjugation and crosslinking.
N-Hydroxysuccinimide Esters: A broader class of compounds that include various ester derivatives used in bioconjugation.
Uniqueness
1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione is unique due to its specific reactivity with both amines and thiols, providing versatility in crosslinking and bioconjugation applications. Its stability and ease of handling make it a preferred choice in many biochemical and industrial processes .
Properties
CAS No. |
151199-81-4 |
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Molecular Formula |
C6H4INO4 |
Molecular Weight |
281.00 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) 2-iodoacetate |
InChI |
InChI=1S/C6H4INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-2H,3H2 |
InChI Key |
JDGGWZTUTWCBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)OC(=O)CI |
Origin of Product |
United States |
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